1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

Catalog No.
S708105
CAS No.
1585-90-6
M.F
C6H7NO3
M. Wt
141.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

CAS Number

1585-90-6

Product Name

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione

IUPAC Name

1-(2-hydroxyethyl)pyrrole-2,5-dione

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

InChI

InChI=1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2

InChI Key

AXTADRUCVAUCRS-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCO

Canonical SMILES

C1=CC(=O)N(C1=O)CCO

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, also known as N-hydroxyethyl maleimide, is an organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol. This compound features a five-membered pyrrole ring that exhibits aromatic character due to the delocalization of electrons among its nitrogen and carbon atoms. The presence of two carbonyl groups at positions 2 and 5 enhances its electron-withdrawing properties, while the hydroxyethyl group attached at the C2 position contributes polar characteristics to the molecule .

Bioconjugation Agent

1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, also known as N-hydroxyethyl maleimide (N-HEMal), is a valuable tool in bioconjugation chemistry due to its unique properties. It possesses a maleimide group, known for its efficient and selective reaction with thiol (-SH) groups present in cysteine residues of proteins and other biomolecules. This specific reaction allows for the controlled attachment of N-HEMal to target molecules, enabling various applications in biological research [].

Protein Labeling and Modification

N-HEMal's ability to covalently bind to thiol groups makes it particularly useful in protein labeling and modification experiments. By attaching N-HEMal to specific proteins, researchers can:

  • Track and monitor protein localization and movement within cells by incorporating fluorescent probes or other detectable tags onto the N-HEMal moiety [].
  • Introduce functionalities such as biotin or polyethylene glycol (PEG) groups, enabling further downstream applications like protein purification, detection, or drug delivery [].
  • Study protein-protein interactions by attaching different labels to interacting partners and analyzing their co-localization or complex formation [].

Advantages of N-HEMal for Protein Labeling:

  • High Specificity: N-HEMal reacts selectively with thiols, minimizing undesired side reactions with other functional groups in proteins [].
  • Biocompatibility: N-HEMal exhibits minimal cytotoxicity, making it suitable for use in live cell experiments.
  • Rapid Reaction: The reaction between N-HEMal and thiols is fast and efficient, allowing for quick conjugation under mild conditions.

Drug Delivery Applications

N-HEMal holds promise in the field of drug delivery due to its ability to modify therapeutic molecules. By attaching N-HEMal to drugs, researchers can achieve:

  • Targeted delivery: N-HEMal can be conjugated to targeting moieties that recognize specific receptors on diseased cells, enabling the delivery of drugs directly to the site of action and reducing side effects.
  • Improved pharmacokinetics: N-HEMal conjugation can enhance the solubility and stability of drugs in circulation, thereby prolonging their half-life and improving their therapeutic efficacy.

  • Oxidation: The compound can be oxidized to yield corresponding oxo derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to its corresponding alcohol or amine forms, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyethyl group is amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups using reagents like alkyl halides or acyl chlorides .

Research indicates that 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione possesses significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound's ability to selectively react with thiol groups in proteins makes it a valuable tool in bioconjugation chemistry, facilitating protein labeling and modification . Additionally, it shows promise in drug delivery applications due to its capacity to modify therapeutic molecules effectively.

The synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione can be achieved through various methods. A common approach involves the reaction of maleic anhydride with ethanolamine under controlled conditions. This reaction typically proceeds via an intermediate formation that cyclizes to yield the desired pyrrole derivative. The synthesis is often conducted at moderate temperatures and in suitable solvents to enhance reaction efficiency .

This compound has a broad spectrum of applications across different fields:

  • Chemical Research: It serves as a building block in synthesizing more complex organic molecules and heterocyclic compounds.
  • Biological Studies: Its unique reactivity with thiol groups makes it useful for developing new pharmaceuticals and studying protein interactions.
  • Industrial Uses: It finds applications in producing specialty chemicals, polymers, and resins .

Studies focusing on the interactions of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione with biological macromolecules have highlighted its role as a cross-linker in biochemical assays. Its ability to form stable covalent bonds with thiol-containing biomolecules enables researchers to explore protein dynamics and interactions effectively. Such studies are crucial for understanding cellular processes and developing therapeutic strategies targeting specific proteins .

Several compounds share structural similarities with 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1-(2-Hydroxyethyl)piperazinePiperazine derivativeContains a piperazine ring; used in pharmaceuticals.
2-Hydroxyethyl methacrylateMethacrylateUsed in polymer chemistry; lacks a pyrrole structure.
1-(2-Hydroxyethyl)pyrrolidinePyrrolidineContains a pyrrolidine ring; different reactivity.

Uniqueness: 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione stands out due to its specific combination of a hydroxyethyl group and a pyrrole ring, which imparts distinct chemical and biological properties not found in the other compounds listed above .

The synthesis of N-(2-hydroxyethyl)maleimide typically proceeds through the reaction between maleic anhydride and ethanolamine (2-hydroxyethylamine). The reaction mechanism follows a two-step process beginning with nucleophilic attack of the amino group on the anhydride, followed by cyclization to form the maleimide ring structure.

One established approach involves converting ethanolamine to an amine salt with a strong acid before reacting with maleic anhydride, which yields the target maleimide with high selectivity. This method addresses challenges with direct reaction pathways that might lead to side products.

The Mitsunobu reaction provides an alternative synthetic route, enabling maleimide introduction via displacement of a hydroxyl group onto an amino alcohol. This approach has proven particularly valuable when synthesizing maleimide-based bifunctional linkers. The reaction proceeds under mild conditions and avoids the need for protecting group strategies in many cases.

Protection strategies are crucial when working with complex substrates. N-(2-hydroxyethyl)maleimide can be protected through Diels-Alder cycloaddition with furans, particularly 2,5-dimethylfuran, forming cycloadducts that maintain stability during various chemical transformations. These protected maleimides can later be deprotected via retro-Diels-Alder reactions under controlled conditions.

Precursor SelectionAdvantagesLimitations
Ethanolamine + Maleic anhydrideReadily available starting materialsPotential side reactions
Amino alcohol + Maleimide (via Mitsunobu)Selective N-alkylationRequires anhydrous conditions
Protected intermediatesCompatible with sensitive functional groupsAdditional deprotection steps

Catalytic and Enzymatic Approaches to Improve Yield/Purity

Recent advances in catalytic methodologies have enhanced both the yield and purity profiles of maleimide syntheses. Traditional routes often involve multiple steps with moderate yields, necessitating extensive purification procedures.

A noteworthy development is the catalyst-free, three-component coupling reaction for synthesizing functionalized maleimides. This one-pot approach combines azidomaleimides, aldehydes, and secondary amines to yield complex maleimide derivatives with remarkable efficiency. Optimization studies revealed that methanol/ethyl acetate mixtures at moderate temperatures (40-60°C) provided optimal results:

EntrySolvent SystemTemperature (°C)Time (h)Yield (%)
1MeOH/EtOAc251875
2MeOH/ACN401876
3MeOH/DCM401879
4MeOH/EtOAc401888
5MeOH/EtOAc40272
6MeOH/EtOAc50177
7MeOH/EtOAc600.588

This methodology demonstrates remarkable versatility across diverse substrate scopes, delivering complex maleimides in consistently high yields. The absence of metal catalysts eliminates concerns regarding metal contamination in the final products, a critical consideration for biomedical applications.

While enzymatic approaches for maleimide synthesis remain less explored, the potential for biocatalytic routes represents an emerging frontier. Enzymatic catalysis could offer enhanced regio- and stereoselectivity under mild conditions, though specific examples for N-(2-hydroxyethyl)maleimide production are currently limited in the literature.

Site-Specific Functionalization for Enhanced Reactivity

The hydroxyethyl moiety in N-(2-hydroxyethyl)maleimide serves as an excellent handle for further functionalization, enabling diverse structural modifications while preserving the maleimide's reactivity toward thiols.

Oligonucleotide conjugation exemplifies this versatility, where the hydroxyethyl group facilitates attachment to nucleic acid backbones. Researchers have developed phosphoramidite derivatives enabling 5' oligonucleotide derivatization with protected maleimides. This approach maintains the maleimide's integrity during oligonucleotide synthesis and deprotection steps, allowing subsequent conjugation with thiol-containing biomolecules.

The strategic functionalization of the hydroxyethyl group has led to various bifunctional linkers containing multiple sites for drug attachment. These linkers typically incorporate carboxylic acid functionalities for protein conjugation while preserving the maleimide for thiol-directed chemistry, enabling the creation of complex bioconjugates with defined architectures.

Recent innovations have expanded maleimide reactivity beyond thiol conjugation. A copper(II)-mediated approach enables N-terminal protein modification using maleimides and 2-pyridinecarboxaldehyde derivatives. This method proceeds under non-denaturing conditions at pH 6, offering a complementary strategy when cysteine modification is undesirable:

Modification StrategyTargetReaction ConditionsApplications
Thiol-maleimide additionCysteine residuespH 7-7.5, aqueous bufferAntibody-drug conjugates
Cu(II)-mediated N-terminalN-terminal amino acidspH 6, 37°C, aqueous bufferProtein crosslinking
Furan protection/deprotectionProtected intermediatesThermal conditionsOrthogonal conjugations

Industrial-Scale Production Methodologies

Scaling the synthesis of N-(2-hydroxyethyl)maleimide from laboratory to industrial production requires careful consideration of process efficiency, safety, and economic factors. While specific industrial procedures are often proprietary, general methodologies can be derived from patent literature and scientific publications.

The most established industrial approach involves the dehydration of maleamic acid intermediates using acetic anhydride as a dehydrating agent. This process can be optimized for N-(2-hydroxyethyl)maleimide through careful control of reaction parameters:

Process ParameterOptimal RangeImpact on Product Quality
Reaction temperature60-80°CHigher temperatures accelerate cyclization but increase impurities
Molar ratio (anhydride:amine)1.05-1.20:1Excess anhydride minimizes unreacted amine
Dehydrating agent concentration1.5-2.0 equivalentsSufficient for complete cyclization
pH controlAcidic conditions (pH 3-5)Prevents maleimide hydrolysis
Post-reaction purificationRecrystallization/chromatographyRemoves colored impurities

Direct ethoxylation methodologies have been developed for synthesizing polyethylene glycol-maleimide conjugates of desired molecular weights. This approach enables the production of well-defined PEGylated maleimides, which are increasingly important in pharmaceutical applications.

Continuous flow chemistry offers significant advantages for industrial maleimide production, including:

  • Enhanced heat and mass transfer
  • Precise residence time control
  • Improved safety profiles for exothermic reactions
  • Facile scale-up through parallelization rather than reactor volume increases
  • Reduced solvent consumption through optimized mixing

Green Chemistry Alternatives for Sustainable Synthesis

Environmental considerations have driven the development of greener approaches to maleimide synthesis, aligning with the principles of sustainable chemistry.

The catalyst-free, one-pot synthesis of complex maleimide derivatives exemplifies several green chemistry principles:

  • Atom economy: High incorporation of starting material atoms into the final product
  • Step economy: Multi-component reactions replace multi-step syntheses
  • Energy efficiency: Moderate temperatures and short reaction times
  • Waste reduction: Elimination of intermediate purification steps

Water-based reaction systems present another environmentally friendly approach. Researchers have developed homogeneous reactions in water/DMSO mixtures followed by dialysis for preparing maleimide-functionalized polymers such as chitosan-maleimide conjugates. These conjugates demonstrate rapid gelation through thiol-maleimide click chemistry without generating harmful byproducts.

Microwave-assisted synthesis represents another green alternative, significantly reducing reaction times and energy consumption. This approach has been successfully applied to various maleimide derivatives, though specific examples for N-(2-hydroxyethyl)maleimide remain to be fully explored.

Sustainability AspectTraditional MethodGreen AlternativeEnvironmental Benefit
Solvent systemChlorinated solventsWater/alcohol mixturesReduced toxicity and VOC emissions
Reaction efficiencyMultiple isolated stepsOne-pot multicomponentLower waste generation
Energy inputConventional heating (hours)Microwave assistance (minutes)Reduced energy consumption
PurificationColumn chromatographyCrystallization/precipitationDecreased solvent usage
CatalystMetal catalystsCatalyst-free conditionsElimination of heavy metal waste

The development of recyclable solid supports for maleimide synthesis offers another sustainable approach, enabling catalyst recovery and minimizing waste generation. These methodologies are particularly valuable when considering life-cycle assessment metrics for industrial production.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

141.042593085 g/mol

Monoisotopic Mass

141.042593085 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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